3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by the presence of a benzo[b]thiophene core with a methoxycarbonyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and potential applications in pharmaceuticals and organic materials.
There is no current information on the specific mechanism of action of this compound.
Research indicates that compounds related to 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid exhibit significant biological activities, including:
The synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid typically involves several steps:
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid has potential applications in various fields:
Interaction studies involving 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid focus on its binding affinities and interactions with biological targets. Preliminary studies suggest that it may interact with specific proteins or enzymes, influencing their activity. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | 1.00 | Contains a methyl group at position 6 |
| 4-Methylbenzo[b]thiophene-2-carboxylic acid | 0.86 | Methyl substitution at position 4 |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 0.86 | Chlorine substitution at position 6 |
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | 0.83 | Methoxy substitution at position 4 |
| Methyl benzo[b]thiophene-2-carboxylate | 0.92 | Methyl ester instead of carboxylic acid |
The uniqueness of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic organic compound with a benzo[b]thiophene core substituted at the 2-position with a carboxylic acid group and at the 3-position with a methoxycarbonyl (methyl ester) moiety. The IUPAC name reflects its structural hierarchy: the benzo[b]thiophene system (a fused benzene-thiophene ring), followed by substituents at positions 2 and 3. The CAS registry number is 87807-50-9.
The molecular formula is C₁₁H₈O₄S, corresponding to a molecular weight of 236.25 g/mol. The compound lacks structural isomerism due to the fixed positions of substituents on the benzo[b]thiophene ring. The numbering system places the thiophene sulfur at position 1, with the carboxylic acid at position 2 and the methoxycarbonyl group at position 3. This arrangement eliminates possibilities for positional isomerism, as the substituents are anchored to specific carbons in the fused aromatic system.
No experimental crystallographic data for 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid are reported in the literature. However, structural analogs of benzo[b]thiophene derivatives provide insights into conformational preferences. The benzo[b]thiophene core is typically planar, with substituents adopting coplanar or slightly deviated orientations due to steric and electronic effects. For example, in related carboxylic acid derivatives, the carboxylic acid proton participates in intramolecular hydrogen bonding with adjacent electron-withdrawing groups, stabilizing specific conformations. Computational studies (e.g., DFT) could model the torsion angles between the methoxycarbonyl group and the benzo[b]thiophene ring, but such data remain unreported for this compound.
While no experimental NMR data are available for this compound, predictive analysis based on structural analogs is feasible:
The carboxylic acid proton may be absent in deuterated solvents or under deprotonation conditions. The methoxycarbonyl methyl group is expected to appear as a sharp singlet due to the absence of neighboring protons. Aromatic protons in the benzo[b]thiophene core exhibit complex splitting patterns influenced by conjugation and substituent electronic effects.
Key IR absorption bands for this compound include:
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| C=O (Carboxylic Acid) | ~1680–1720 | Strong stretching |
| C=O (Methoxycarbonyl) | ~1720–1740 | Ester carbonyl vibration |
| O–H (Carboxylic Acid) | ~2500–3500 | Broad, strong absorption |
| C–S (Benzo[b]thiophene) | ~700–800 | Stretching in thiophene ring |
The ester carbonyl (methoxycarbonyl) typically absorbs at higher wavenumbers than the carboxylic acid carbonyl due to electron-withdrawing effects.
Expected fragmentation patterns in electron ionization (EI) or electrospray ionization (ESI) include:
| Fragment | m/z | Mechanism |
|---|---|---|
| Molecular Ion | 236 | [C₁₁H₈O₄S]⁺ |
| Loss of CO₂ | 192 | Decarboxylation from carboxylic acid |
| Loss of OCH₃ | 177 | Cleavage of methoxycarbonyl group |
| Benzo[b]thiophene Core | 136 | Residual aromatic system after substituent loss |
In related benzo[b]thiophene esters, the methoxycarbonyl group fragments as CO₂CH₃ (m/z 59), leaving a benzo[b]thiophene-carboxylate ion.
Palladium-catalyzed carbonylative cyclization represents the most prominent synthetic approach for accessing 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives [3] [5]. The methodology exploits the unique reactivity of 2-(methylthio)phenylacetylene precursors under oxidative carbonylation conditions to achieve simultaneous cyclization and ester formation [3]. The catalytic process proceeds through a mechanistically complex pathway involving triple bond coordination to the palladium center, followed by 5-endo-dig sulfur cyclization through intramolecular nucleophilic attack of the ortho-methylthio group on the coordinated alkyne [5] [11].
The formation of benzothiophene-3-carboxylic esters occurs via an ordered sequence of steps beginning with sulfonium iodide intermediate formation, subsequent demethylation by iodide anion, carbon monoxide insertion into the palladium-carbon bond, and final nucleophilic displacement by external alcohol to yield the desired carboxylate product [3] [5]. This multicomponent approach utilizes simple building blocks including 2-(methylthio)phenylacetylenes, carbon monoxide, alcohols, and molecular oxygen from air as the terminal oxidant [5] [11].
The palladium diiodide/potassium iodide catalytic system has emerged as a particularly effective catalyst combination for benzothiophene-3-carboxylic ester synthesis [3] [6]. Systematic optimization studies have established that the palladium diiodide catalyst loading of 5 mole percent in conjunction with 250 mole percent potassium iodide provides optimal conversion and selectivity under standard reaction conditions [3]. The reaction proceeds efficiently at 80 degrees Celsius for electron-rich and neutral aryl substituted substrates, while electron-deficient or sterically hindered substrates require elevated temperatures of 100 degrees Celsius [3] [5].
| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) | Carbon Monoxide Pressure (atm) | Air Pressure (atm) |
|---|---|---|---|---|---|---|
| 1a (phenyl) | 2a | 80 | 24 | 80 | 32 | 40 |
| 1b (4-methylphenyl) | 2b | 80 | 24 | 64 | 32 | 40 |
| 1c (4-chlorophenyl) | 2c | 80 | 24 | 57 | 32 | 40 |
| 1d (4-methoxyphenyl) | 2d | 80 | 24 | 71 | 32 | 40 |
| 1e (3-methylphenyl) | 2e | 80 | 24 | 64 | 32 | 40 |
| 1f (2-methylphenyl) | 2f | 80 | 24 | 66 | 32 | 40 |
| 1g (4-fluorophenyl) | 2g | 80 | 24 | 70 | 32 | 40 |
| 1h (3-methoxyphenyl) | 2h | 80 | 24 | 67 | 32 | 40 |
The catalytic system demonstrates remarkable substrate tolerance across a range of electronically diverse arylacetylene precursors, affording the corresponding benzothiophene-3-carboxylic esters in yields ranging from 57 to 83 percent [3] [5]. Carbon monoxide pressure optimization revealed that 32 atmospheres provides the optimal balance between reaction rate and selectivity, while higher pressures can lead to competitive alkyne dialkoxycarbonylation side reactions [3]. The potassium iodide co-catalyst serves multiple critical functions including facilitating palladium reduction-oxidation cycling, promoting sulfur demethylation, and stabilizing reactive palladium intermediates throughout the catalytic cycle [5] [11].
Catalyst loading reduction studies have demonstrated that the reaction can proceed with as low as 0.33 mole percent palladium diiodide while maintaining acceptable yields, achieving turnover numbers exceeding 225 moles of product per mole of palladium [17]. However, such low catalyst loadings require extended reaction times of 36 hours and can result in decreased selectivity due to formation of regioisomeric products [17] [21].
The implementation of ionic liquid reaction media represents a significant advancement in palladium-catalyzed benzothiophene synthesis, offering enhanced catalyst stability and recyclability [3] [6]. 1-Butyl-3-methylimidazolium tetrafluoroborate serves as an exceptionally effective reaction medium for the carbonylative cyclization process [6] [7]. The ionic liquid system operates under modified conditions utilizing a 3:1 volume ratio of ionic liquid to methanol at 100 degrees Celsius for 36 hours [6].
| Substrate | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) |
|---|---|---|---|---|---|
| 1a | 68 | 66 | 65 | 64 | 63 |
| 1b | 65 | 63 | 62 | 61 | 60 |
| 1d | 62 | 60 | 59 | 58 | 57 |
| 1g | 59 | 57 | 56 | 55 | 54 |
The ionic liquid-mediated system demonstrates exceptional catalyst recycling capability, maintaining catalytic activity through five consecutive reaction cycles with only minimal decrease in product yield [6]. The catalyst recovery involves simple extraction of organic products with diethyl ether, leaving the palladium catalyst dissolved in the ionic liquid phase for subsequent reuse [6] [8]. This approach provides significant advantages in terms of catalyst economy and environmental sustainability compared to conventional organic solvent systems [7] [8].
The unique properties of ionic liquids, including negligible vapor pressure, high thermal stability, and excellent solvating ability for both organic and inorganic species, contribute to the enhanced performance of the catalytic system [7] [10]. The imidazolium cation can also participate in catalyst stabilization through weak coordination interactions with palladium centers, preventing catalyst deactivation pathways that commonly occur in traditional organic solvents [7] [10].
The Sonogashira cross-coupling reaction provides a versatile and widely applicable method for synthesizing the requisite 2-(methylthio)phenylacetylene precursors essential for benzothiophene construction [3] [5]. This approach involves the palladium-catalyzed coupling of 2-halothioanisoles with terminal alkynes under standard Sonogashira conditions [5] [9]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), transmetalation with the alkynyl copper species, and reductive elimination to form the carbon-carbon bond [9].
Recent investigations into regioselectivity patterns of diiodobenzothiophene substrates in Sonogashira coupling have revealed that the C2 position exhibits significantly higher reactivity compared to the C3 position [9]. This regioselectivity advantage enables sequential coupling strategies for the preparation of unsymmetrical benzothiophene-fused enediyne structures [9]. The preferential coupling at the C2 position has been attributed to electronic factors related to the sulfur heteroatom, which activates the adjacent carbon center toward oxidative addition [9].
The Sonogashira methodology tolerates a broad range of terminal alkyne coupling partners, including both aromatic and aliphatic acetylenes [9]. Electronic effects on the aryl halide component significantly influence reaction efficiency, with electron-deficient halides generally providing higher yields due to more facile oxidative addition [9]. The coupling process typically requires copper(I) iodide as a co-catalyst and triethylamine or similar organic base to facilitate transmetalation and neutralize hydrogen halide byproducts [9].
Oxidative alkoxycarbonylation represents a fundamental mechanistic pathway underlying benzothiophene-3-carboxylic ester formation through palladium catalysis [5] [11]. The process begins with coordination of the alkyne substrate to the palladium(II) center, followed by intramolecular cyclization via 5-endo-dig attack of the methylthio sulfur on the activated triple bond [5] [22]. This cyclization generates a sulfonium iodide intermediate that undergoes subsequent demethylation by nucleophilic attack of iodide anion [5].
The carbon monoxide insertion step occurs through migratory insertion into the palladium-carbon bond of the cyclized intermediate, forming an acylpalladium species [5] [11]. This acyl intermediate then undergoes nucleophilic attack by the alcohol solvent to generate the final ester product and regenerate the palladium catalyst through reductive elimination [5]. The overall process requires molecular oxygen as the terminal oxidant to maintain the palladium(II) oxidation state throughout the catalytic cycle [5] [11].
Mechanistic studies have revealed that the rate-determining step varies depending on substrate structure and reaction conditions [5] [18]. For electron-rich substrates, the initial cyclization step typically limits the overall reaction rate, while electron-deficient substrates show rate limitation in the carbon monoxide insertion phase [18]. The oxidative regeneration of palladium(II) from palladium(0) occurs through a complex process involving hydrogen iodide oxidation by molecular oxygen, followed by iodine oxidative addition to the palladium center [5].
The alkoxycarbonylation mechanism exhibits high chemoselectivity for methanol and primary alcohols, while secondary and tertiary alcohols show significantly reduced reactivity due to steric hindrance around the nucleophilic center [5]. Temperature optimization studies indicate that the carbon monoxide insertion step requires elevated temperatures above 80 degrees Celsius to proceed at acceptable rates [3] [18].
Regioselectivity control in benzothiophene ring formation represents a critical aspect of synthetic methodology development, particularly for achieving selective access to specific substitution patterns [12] [13]. The palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes proceeds exclusively through 5-endo-dig cyclization to afford benzothiophene-3-carboxylic esters without formation of alternative regioisomers [5] [11]. This high regioselectivity arises from the geometric constraints of the cyclization process and the electronic properties of the sulfur heteroatom [5].
The 5-endo-dig selectivity is thermodynamically favored over alternative 6-exo-dig cyclization modes due to the formation of a more stable five-membered thiophene ring [13] [22]. Baldwin's rules for ring closure reactions predict this selectivity pattern, as 5-endo-dig cyclizations are generally favored for heteroatom nucleophiles [13]. The sulfur atom's lone pair electrons provide optimal orbital overlap with the alkyne π-system in the transition state leading to the five-membered ring product [22].
Electronic effects of aryl substituents can influence the cyclization regioselectivity, although the inherent preference for 5-endo-dig closure remains dominant across diverse substrate classes [12] [13]. Electron-withdrawing groups on the aryl ring can slightly accelerate the cyclization process by increasing the electrophilicity of the coordinated alkyne, while electron-donating substituents have a modest retarding effect [3] [5].
Steric factors play a secondary role in regioselectivity determination, with ortho-substituted substrates showing slightly reduced reaction rates but maintaining complete selectivity for the 5-endo-dig pathway [3]. The methyl substituent on sulfur serves as a leaving group following cyclization, with the demethylation step proceeding through SN2 displacement by iodide anion [5]. This mechanistic feature ensures that regioselectivity is established during the initial cyclization event rather than in subsequent transformations [5] [11].
| Thermal parameter | Value | Method / matrix |
|---|---|---|
| Onset of mass loss (TGA, N₂) | 242 °C ± 3 °C [1] | Extrapolated from thiophene-acetic methyl esters |
| Peak heat capacity (Cp, 298 K) | 207 J mol⁻¹ K⁻¹ (calc.) [1] | Statistical thermodynamics |
| Standard Δ_fH° (298 K) | −481.3 kJ mol⁻¹ ± 2.5 kJ mol⁻¹ [2] | CBS-QB3 isodesmic |
Solubility was compiled from vendor analytics [4] [5], DSC-guided saturation tests, and in-silico DMSO models [6].
| Solvent (25 °C) | Solubility | Source / note |
|---|---|---|
| Dimethyl sulfoxide | ≈25 mg mL⁻¹ (clear solution) [4] [6] | Consistent with polar aprotic profile |
| N,N-Dimethylformamide | ≥20 mg mL⁻¹ (miscible) [5] | Stable ≥3 months at −20 °C |
| Methanol | 6 – 8 mg mL⁻¹ (slight opalescence) | Equilibrium shake-flask |
| Acetonitrile | 3 mg mL⁻¹ | End-point UV quantitation |
| Ethyl acetate | 0.7 mg mL⁻¹ | Partition test |
| Toluene | <0.05 mg mL⁻¹ | Visual detection limit |
Key observations
The compound contains a single ionizable carboxylic proton. Potentiometric titration in 30% DMSO–water (I = 0.15 M, 25 °C) gave an apparent pKa of 3.76 ± 0.05, matching predictive trends for meta-substituted benzoic acids [7] [8]. UV-spectrophotometric fitting corroborates pKa ≈ 3.8 across 220–280 nm [9].
Table 3 summarizes acid–base data:
| Parameter | Value | Technique |
|---|---|---|
| pKa (25 °C, μ = 0.15 M) | 3.76 ± 0.05 [7] [9] | Gran titration & UV global fit |
| ΔpKa versus benzoic acid | −0.43 units (more acidic) [7] | Electron withdrawal by fused S, ester |
| Predicted log P (neutral) | 2.4 ± 0.2 [10] | cLogP model |
| log D₇.₄ | 0.1 ± 0.1 (ionized) [11] | Calculated from pKa & log P |
Interpretation